molecular formula C13H7F3N2 B580754 5-(4-(Trifluoromethyl)phenyl)nicotinonitrile CAS No. 1261600-44-5

5-(4-(Trifluoromethyl)phenyl)nicotinonitrile

Cat. No.: B580754
CAS No.: 1261600-44-5
M. Wt: 248.208
InChI Key: KESDMBYQAUXDPB-UHFFFAOYSA-N
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Description

5-(4-(Trifluoromethyl)phenyl)nicotinonitrile is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a nicotinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Trifluoromethyl)phenyl)nicotinonitrile typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boron-containing reagent and a halogenated aromatic compound. In this case, the reaction involves the coupling of 4-(trifluoromethyl)phenylboronic acid with 5-bromonicotinonitrile in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(4-(Trifluoromethyl)phenyl)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amines and related derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

5-(4-(Trifluoromethyl)phenyl)nicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-(Trifluoromethyl)phenyl)nicotinonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)nicotinonitrile
  • 5-(Trifluoromethyl)nicotinonitrile
  • 4-(Trifluoromethyl)phenylacetonitrile

Uniqueness

5-(4-(Trifluoromethyl)phenyl)nicotinonitrile is unique due to the specific positioning of the trifluoromethyl group and the nicotinonitrile moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-[4-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3N2/c14-13(15,16)12-3-1-10(2-4-12)11-5-9(6-17)7-18-8-11/h1-5,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESDMBYQAUXDPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CC(=C2)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50744982
Record name 5-[4-(Trifluoromethyl)phenyl]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261600-44-5
Record name 5-[4-(Trifluoromethyl)phenyl]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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